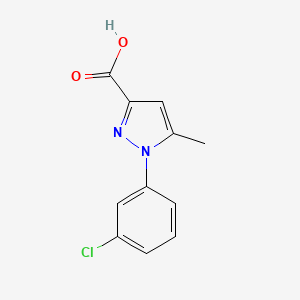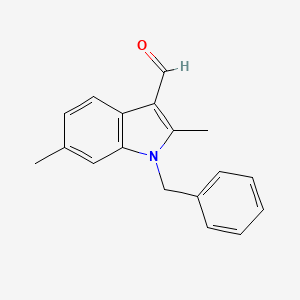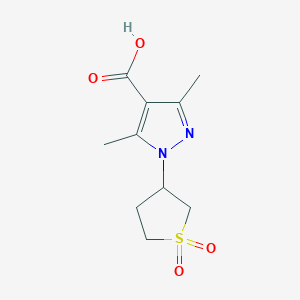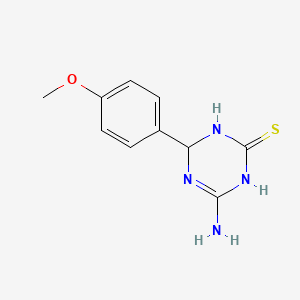
1-(3-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid
Vue d'ensemble
Description
1-(3-Chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid is a small organic molecule that has been studied extensively in scientific research. It is an important intermediate in the synthesis of various compounds and has been used in a variety of laboratory experiments. This compound has a wide range of applications in pharmaceuticals, biochemistry, and other fields.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The compound 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid has been utilized in the synthesis of various pyrazole derivatives. For instance, Kumarasinghe et al. (2009) reported the synthesis of a similar compound, 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, highlighting the regiospecific nature of such syntheses and the importance of X-ray crystallography in determining the unambiguous structure of these compounds (Kumarasinghe, Hruby, & Nichol, 2009).
Agricultural Applications
- Beck et al. (1988) described the synthesis of pyrazole derivatives, including 1-aryl-5-(aminocarbonyl)-1H-pyrazole-4-carboxylic acids, which have been identified as chemical hybridizing agents in wheat and barley. This underscores the compound's potential utility in agricultural research and applications (Beck, Lynch, & Wright, 1988).
Antimicrobial Studies
- Prabhudeva et al. (2017) conducted a study involving the synthesis of 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole and examined its antimicrobial properties. This research indicates the potential of pyrazole derivatives in developing new antimicrobial agents (Prabhudeva et al., 2017).
Coordination Chemistry
- Radi et al. (2015) synthesized pyrazole-dicarboxylate acid derivatives, including 1-(carboxymethyl)-5-methyl-1H-pyrazole-3-carboxylic acid, to study their coordination and crystallization properties with various metal ions like Cu, Co, and Zn. This work is significant in the field of coordination chemistry, particularly for the synthesis of mononuclear chelate complexes (Radi et al., 2015).
Anticancer Research
- Hafez et al. (2016) synthesized a series of pyrazole derivatives, demonstrating that some compounds exhibited higher anticancer activity than the reference drug doxorubicin. This suggests the potential of this compound derivatives in anticancer drug development (Hafez, El-Gazzar, & Al-Hussain, 2016).
Quantum Chemical Studies
- Alaşalvar et al. (2014) performed quantum chemical studies on pyrazole-carboxylic acid derivatives to understand their molecular geometry, vibrational frequencies, and other properties like HOMO-LUMO energy gap and molecular electrostatic potential, which are crucial for the development of new compounds with desired chemical and physical properties (Alaşalvar et al., 2014).
Nonlinear Optical Materials
- Chandrakantha et al. (2013) synthesized N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates and studied their optical nonlinearity, suggesting potential applications in optical limiting devices. The study of such pyrazole derivatives in the field of nonlinear optics could lead to the development of new materials for optical technologies (Chandrakantha et al., 2013).
Mécanisme D'action
Target of Action
The compound “1-(3-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid” is a pyrazole derivative. Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
Pyrazole derivatives are known to interact with various enzymes and receptors in the biological system, leading to their diverse pharmacological effects .
Biochemical Pathways
It’s known that pyrazole derivatives can influence a variety of biochemical pathways due to their ability to interact with different enzymes and receptors .
Result of Action
The result of the compound’s action is its antileishmanial and antimalarial activities. For instance, some pyrazole derivatives have shown superior antipromastigote activity, being more active than standard drugs like miltefosine and amphotericin B deoxycholate .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-5-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-7-5-10(11(15)16)13-14(7)9-4-2-3-8(12)6-9/h2-6H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZSTSGENIKDPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=CC=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1175972-08-3 | |
| Record name | 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6'-butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'-thione](/img/structure/B3033688.png)



![2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzonitrile](/img/structure/B3033694.png)


![4-amino-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B3033699.png)


![1-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B3033703.png)
![7-Amino-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B3033704.png)

![1-{[4-(isopropoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B3033711.png)